Cas no 59071-10-2 (2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester)
![2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester structure](https://it.kuujia.com/scimg/cas/59071-10-2x500.png)
59071-10-2 structure
Nome del prodotto:2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester
2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester
- 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate
- 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl acrylate
- 2-(Ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
- 2-{ethyl[(pentadecafluoroheptyl)sulfonyl]amino}ethyl prop-2-enoate
- 2-Propenoic acid, 2-(ethyl((1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl)amino)ethyl ester
- 2-Propenoic acid, 2-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)ethyl ester
- 2-Propenoic acid, 2-(ethyl(pentadecafluoroheptyl)sulfonyl)amino)ethyl ester
- 2-Propenoicacid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester (9CI)
- 2-((Ethyl(pentadecafluoroheptyl)sulfonyl)amino)ethyl acrylate
- 2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
- DTXSID3069306
- UNII-3DL7JYXRBO
- 2-((N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonamido)ethyl acrylate
- 59071-10-2
- 3DL7JYXRBO
- 2-(N-ethyl1,1,2,2,3,3,4,4,5,5,6,6,7,7,7- pentadecafluoroheptanesulfonamido)ethyl prop-2- enoate
- IIEYFHNUKYSWAV-UHFFFAOYSA-N
- EINECS 261-590-5
- SCHEMBL7920243
- NS00011117
-
- Inchi: 1S/C14H12F15NO4S/c1-3-7(31)34-6-5-30(4-2)35(32,33)14(28,29)12(23,24)10(19,20)8(15,16)9(17,18)11(21,22)13(25,26)27/h3H,1,4-6H2,2H3
- Chiave InChI: IIEYFHNUKYSWAV-UHFFFAOYSA-N
- Sorrisi: CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Proprietà calcolate
- Massa esatta: 575.02476
- Massa monoisotopica: 575.025
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 20
- Conta atomi pesanti: 35
- Conta legami ruotabili: 13
- Complessità: 892
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.1Ų
- XLogP3: 5.6
Proprietà sperimentali
- Densità: 1.56
- Punto di ebollizione: 352°C at 760 mmHg
- Punto di infiammabilità: 166.7°C
- Indice di rifrazione: 1.368
- PSA: 63.68
2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester Letteratura correlata
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
59071-10-2 (2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester) Prodotti correlati
- 1060802-29-0(1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one)
- 2361636-10-2(2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid)
- 2060046-74-2(imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone)
- 125014-98-4(2,5-dichloro-3,6-dimethylpyridine)
- 23432-46-4(4-Quinolinol, 8-nitro-)
- 2228317-60-8(2,2-difluoro-1-(2-methanesulfonylphenyl)ethan-1-one)
- 1806778-23-3(4-(Difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-2-methanol)
- 1025967-78-5(Lifitegrast)
- 1448036-78-9(1-methyl-N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}-1H-pyrazole-4-sulfonamide)
- 727689-45-4(1-(azepan-1-yl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
